molecular formula C7H7ClN2O2 B15274570 2-Chloro-N',6-dihydroxybenzene-1-carboximidamide

2-Chloro-N',6-dihydroxybenzene-1-carboximidamide

Cat. No.: B15274570
M. Wt: 186.59 g/mol
InChI Key: IWHHMLBMGOPWSD-UHFFFAOYSA-N
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Description

2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide typically involves the chlorination of a benzene ring followed by the introduction of hydroxyl and carboximidamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Chlorination: Introduction of a chlorine atom to the benzene ring.

    Hydroxylation: Addition of hydroxyl groups to the benzene ring.

    Carboximidamide Formation: Introduction of the carboximidamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The chlorine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to different chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-N',6-dihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7ClN2O2/c8-4-2-1-3-5(11)6(4)7(9)10-12/h1-3,11-12H,(H2,9,10)

InChI Key

IWHHMLBMGOPWSD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)N)O

Origin of Product

United States

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